HOMO Level Modulation by Regiochemistry
The N-linked 1,9'-bicarbazole scaffold presents a dihedral angle between carbazole units of approximately 70–80° (calculated), compared to ~40° for 3,3'-bicarbazole and near-planar for 4,4'-bicarbazole [1]. This torsional control shifts the HOMO level upward (less negative) relative to 3,3'-bicarbazole, with computed HOMO values of –5.3 eV for the 1,9'-isomer vs. –5.6 eV for the 3,3'-isomer (B3LYP/6-31G(d,p)) [2]. The differential of +0.3 eV represents a measurable increase in electron-donating strength when the 1,9'-isomer is selected.
| Evidence Dimension | HOMO energy level (computed, B3LYP/6-31G(d,p)) |
|---|---|
| Target Compound Data | –5.3 eV (9H-1,9'-bicarbazole) |
| Comparator Or Baseline | –5.6 eV (9H,9'H-3,3'-bicarbazole) |
| Quantified Difference | ΔHOMO ≈ +0.3 eV (stronger donor character) |
| Conditions | DFT calculations at B3LYP/6-31G(d,p) level; gas-phase optimization |
Why This Matters
A 0.3 eV HOMO shift can alter hole injection barriers at electrode interfaces by 0.2–0.4 eV, directly impacting device turn-on voltage and charge balance in OLED stacks.
- [1] Zhang, Y. et al. (2009). Theoretical Investigation on the Changes of Structures and Properties Caused by the Different Link Form in Bicarbazoles. Chemical Journal of Chinese Universities, 30(12), 2443–2447. View Source
- [2] Oner, S. & Bryce, M. R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Materials Chemistry Frontiers, 7, 4304–4338. View Source
